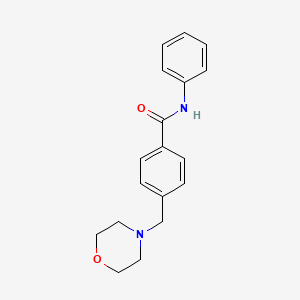
1-(2-ethoxyphenyl)-4-isonicotinoylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-isonicotinoylpiperazine is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.16337692 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
A structurally similar compound, urapidil, is known to target the5HT-1A receptor . This receptor plays a crucial role in the central nervous system, influencing various biological and neurological processes.
Mode of Action
It’s worth noting that urapidil, a related compound, acts as anα-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Biochemical Pathways
The activation of the 5ht-1a receptor by urapidil suggests that it may influenceserotonin signaling pathways .
Pharmacokinetics
A related compound was studied in vitro with rat liver microsomal fractions, and four metabolites were directly or indirectly established . The metabolic pathways involved are oxidative dealkylation, aromatic and alicyclic hydroxylation .
Result of Action
The related compound urapidil can prevent reflex tachycardia in patients , which has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
Propriétés
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-23-17-6-4-3-5-16(17)20-11-13-21(14-12-20)18(22)15-7-9-19-10-8-15/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXKYBMSYYXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methoxy-1-(2-{4-[(3-methylphenyl)thio]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5628922.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628934.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B5628944.png)
![1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5628952.png)
![N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-5-ethylsulfanylthiophene-2-carboxamide](/img/structure/B5628953.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5628964.png)

![1-(2-furyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5628992.png)

![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)

